molecular formula C10H15Cl2N5 B7943360 C10H15Cl2N5

C10H15Cl2N5

Cat. No.: B7943360
M. Wt: 276.16 g/mol
InChI Key: QHFIAWCWBKNHTK-UHFFFAOYSA-N
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Description

Chemical Identity:
The compound C₁₀H₁₅Cl₂N₅ is identified as 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1172461-39-0) . It belongs to the pyrazole-carboxamide class, characterized by a pyrazole ring substituted with chlorine, methyl, ethyl, and a tert-butyl benzyl carboxamide group.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-(1,2,4-triazol-4-yl)benzene-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-14(2)10-4-3-8(5-9(10)11)15-6-12-13-7-15;;/h3-7H,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFIAWCWBKNHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N2C=NN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C10H15Cl2N5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile

    Amination Reactions:

    Cyclization Reactions: These reactions help in forming the ring structures that are part of the compound’s backbone.

Industrial Production Methods

On an industrial scale, the production of This compound may involve:

    Batch Processing: This method allows for precise control over reaction conditions, ensuring high purity and yield.

    Continuous Flow Chemistry: This modern technique enhances the efficiency and scalability of the synthesis process, reducing production costs and time.

Chemical Reactions Analysis

Types of Reactions

C10H15Cl2N5: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group by another. Halogenation reactions, for instance, can introduce or replace chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetone are commonly used to dissolve reactants and facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

C10H15Cl2N5: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C10H15Cl2N5 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.

    Modulate Receptor Function: By interacting with cell surface receptors, it can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 276.16–276.17 g/mol
  • Purity : ≥95%
  • Applications : Serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in kinase inhibitor development due to its structural rigidity and hydrogen-bonding capabilities .

Comparison with Similar Compounds

Two compounds are selected for comparison: one with the same molecular formula but distinct structure and another with structural/functional similarity.

Compound 1: 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride (C₁₀H₁₅Cl₂N₅, CAS: 853680-06-5)

Structural Comparison:

  • Shared Formula : Both compounds have the same molecular formula (C₁₀H₁₅Cl₂N₅) but differ in substitution patterns.
  • Core Structure :
    • C₁₀H₁₅Cl₂N₅ (Main) : Pyrazole ring with carboxamide and tert-butyl benzyl groups.
    • Compound 1 : Pyrrolopyrimidine core with a piperazine substituent and dihydrochloride salt .

Property Differences:

Property C₁₀H₁₅Cl₂N₅ (Main) Compound 1
Solubility Likely lipophilic Enhanced water solubility (due to HCl salt)
Biological Targets Kinases Epigenetic enzymes (e.g., histone modifiers)
Synthetic Route Multi-step alkylation Nucleophilic substitution on pyrrolopyrimidine

Impact of Molecular Weight :
Despite identical molecular weights, the structural divergence leads to distinct pharmacokinetic profiles. The pyrazole derivative exhibits higher membrane permeability (logP ~3.5), whereas Compound 1’s polar piperazine group reduces BBB penetration .

Compound 2: 6-Bromo-1H-indole-2-carboxylic acid (C₉H₆BrNO₂, CAS: 7254-19-5)

Functional Comparison:

  • Shared Features : Both contain halogen-substituted heterocycles (pyrazole vs. indole) and carboxylic acid/carboxamide groups.
  • Structural Similarity : High Tanimoto coefficient (0.86–0.98) due to aromatic rings and halogen atoms .

Property Differences:

Property C₁₀H₁₅Cl₂N₅ (Main) Compound 2
Molecular Weight 276.17 240.05
Solubility 0.052 mg/mL (organic) 0.052 mg/mL (aqueous)
Bioactivity Kinase inhibition CYP1A2 enzyme inhibition

Research Implications

  • Structural Isomerism : Identical formulas but divergent structures (e.g., Compound 1) highlight the role of substitution patterns in bioactivity .
  • Halogen Effects : Chlorine vs. bromine substitution alters toxicity and metabolic pathways, critical for drug design .

References (APA Style):

CymitQuimica. (2025). 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. Product Catalog.

PubChem. (2024). 6-Bromo-1H-indole-2-carboxylic acid (CID 252137). Retrieved from https://pubchem.ncbi.nlm.nih.gov .

Chemical Database. (2025). 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride. CAS 853680-06-4.

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